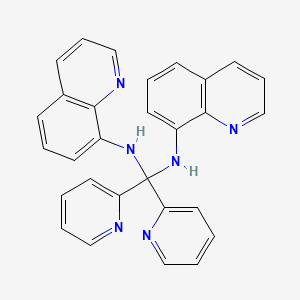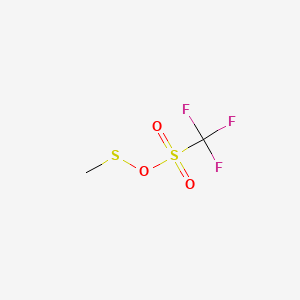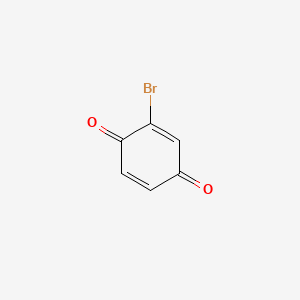
2-Bromo-1,4-benzoquinone
Overview
Description
2-Bromo-1,4-benzoquinone is an organic compound with the molecular formula C6H3BrO2. It is a derivative of benzoquinone, where one of the hydrogen atoms is replaced by a bromine atom. This compound is known for its distinctive yellow to brown crystalline appearance and is used in various chemical and biological applications.
Mechanism of Action
Target of Action
2-Bromo-1,4-benzoquinone is a quinone derivative that has been found to exhibit strong activity against various targets. The primary targets of this compound are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making this compound a potential candidate for anti-inflammatory treatments .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. It is suggested that this compound acts as an electrophile, undergoing reactions with nucleophiles . This interaction can lead to the formation of new compounds, altering the function of the target enzymes .
Biochemical Pathways
This compound affects several biochemical pathways. One of the key pathways is the electrophilic substitution of phenols . This pathway involves the reaction of this compound with phenols, leading to the formation of new compounds . Additionally, this compound can undergo dimerization reactions, forming complex structures such as 2,2’-dimeric benzoquinone .
Pharmacokinetics
It is known that the solubility of this compound derivatives in octanol is greater than in water, suggesting that these compounds may have good bioavailability .
Result of Action
The result of the action of this compound is the alteration of the function of its target enzymes. This can lead to changes at the molecular and cellular levels. For instance, the interaction of this compound with COX-1 and COX-2 enzymes can potentially reduce inflammation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the redox potential of this compound, influencing its reactivity . Additionally, the presence of other compounds, such as phenols, can also affect the reactions of this compound .
Biochemical Analysis
Biochemical Properties
2-Bromo-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in redox cycling and electron transport. It interacts with various enzymes, proteins, and biomolecules. For instance, quinones, including this compound, are known to interact with thiol, amine, and hydroxyl groups, leading to the formation of adducts . These interactions are essential for the compound’s role in redox cycling, where it undergoes reduction and oxidation, facilitating electron transfer processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Quinones, including this compound, are known to generate reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage . This oxidative stress can alter cell signaling pathways and gene expression, impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to undergo redox cycling, generating ROS and interacting with biomolecules. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, quinones, including this compound, can inhibit thioredoxin reductase, an enzyme involved in maintaining cellular redox balance . This inhibition disrupts the redox balance, leading to oxidative stress and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under certain conditions but can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating immune responses or acting as an antioxidant . At higher doses, this compound can be toxic, leading to adverse effects such as oxidative stress, cellular damage, and organ toxicity . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Quinones, including this compound, are known to participate in redox cycling, where they undergo reduction and oxidation reactions . These reactions are facilitated by enzymes such as cytochrome P450 reductase and NAD(P)H:quinone oxidoreductase . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Quinones, including this compound, can be transported across cell membranes by specific transporters . Once inside the cell, the compound can bind to proteins, affecting its localization and accumulation . These interactions are crucial for the compound’s biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, quinones, including this compound, can localize to mitochondria, where they participate in redox reactions and influence mitochondrial function . This localization is critical for the compound’s role in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1,4-benzoquinone can be synthesized through the bromination of 1,4-benzoquinone. The reaction typically involves the use of bromine (Br2) in an organic solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where 1,4-benzoquinone is reacted with bromine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form 2-bromo-1,4-hydroquinone.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Various oxidized benzoquinone derivatives.
Reduction: 2-Bromo-1,4-hydroquinone.
Substitution: Substituted benzoquinone derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloro-1,4-benzoquinone: Similar in structure but with a chlorine atom instead of bromine.
2,5-Dibromo-1,4-benzoquinone: Contains two bromine atoms.
2-Bromo-1,4-naphthoquinone: A naphthoquinone derivative with a bromine atom.
Uniqueness: 2-Bromo-1,4-benzoquinone is unique due to its specific reactivity and the presence of a single bromine atom, which influences its chemical behavior and applications. Its ability to participate in various redox reactions and its potential biological activities make it a compound of interest in multiple fields of research.
Properties
IUPAC Name |
2-bromocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO2/c7-5-3-4(8)1-2-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQXZOIQJWYAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90192701 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3958-82-5 | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003958825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90192701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,4-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Bromo-1,4-benzoquinone exert its biological effects?
A1: this compound acts as a reactive electrophile, primarily targeting cellular nucleophiles like the sulfur atom in glutathione or cysteine residues of proteins. [, ] This covalent modification can disrupt protein function and contribute to toxicity. For instance, research suggests a role for this compound in the nephrotoxicity induced by certain glutathione conjugates. [] Studies have shown that administration of this compound to rats leads to increased blood urea nitrogen levels and histological changes in the kidneys, indicating nephrotoxicity. []
Q2: What is the significance of the quinone moiety in this compound's toxicity?
A2: Studies comparing the nephrotoxicity of this compound with its non-quinone analogues (bromothiophenols) highlight the importance of the quinone structure. While this compound exhibited nephrotoxicity, bromothiophenols did not show similar effects. [] This difference suggests that the quinone moiety plays a crucial role in the compound's toxicity, possibly through redox cycling or the generation of reactive oxygen species.
Q3: How is this compound formed metabolically?
A3: this compound is a metabolite of bromobenzene. [] Research indicates that bromobenzene is initially metabolized to reactive epoxides and quinones. While epoxide-derived mercapturic acids are major metabolites, this compound arises from the interaction of glutathione with either 4-bromophenol (via hydroxylative debromination followed by oxidation) or directly with 2-bromohydroquinone. []
Q4: What analytical techniques are used to identify this compound and its metabolites?
A4: Several analytical techniques are employed to characterize this compound and its metabolic products. These include:
- GC/MS (Gas Chromatography/Mass Spectrometry): This technique is used to analyze derivatized metabolites of this compound, like dimethoxythioanisoles, in urine samples. []
- 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique helps identify intermediates formed during reactions involving this compound, like in the cerium-bromate-1,4-benzoquinone system. []
Q5: What research exists on the photochemical behavior of this compound?
A5: Research has explored the influence of light on reactions involving this compound. For example, in the cerium-bromate-1,4-benzoquinone system, even low-intensity fluorescent light significantly impacted the oscillatory behavior. [] Studies suggest that this compound undergoes photoaccelerated decomposition to produce hydroxy-1,4-benzoquinone and bromide ions. []
Q6: How does this compound participate in oscillatory chemical reactions?
A6: this compound has been identified as a crucial intermediate in several oscillatory chemical systems. For example, in the cerium-bromate-1,4-benzoquinone reaction, the cyclical production and consumption of this compound contribute to the observed oscillations. [] Similar behavior has been observed in the ferroin-bromate-1,4-benzoquinone system. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


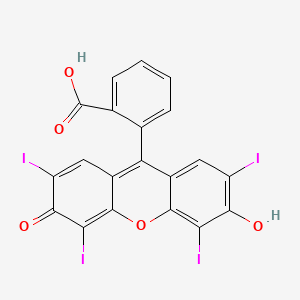
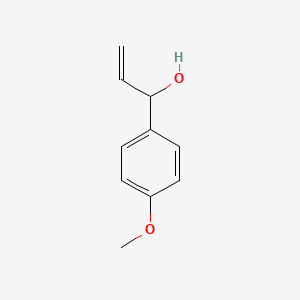

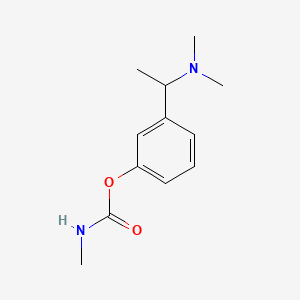
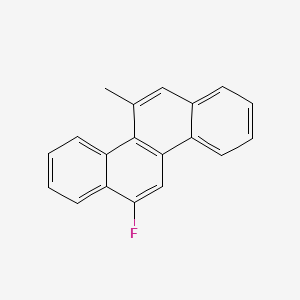
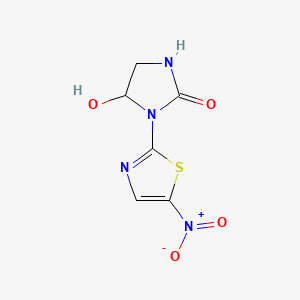

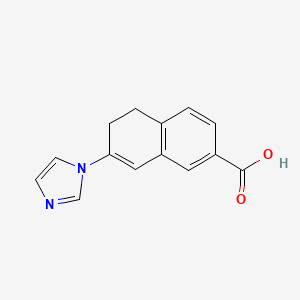
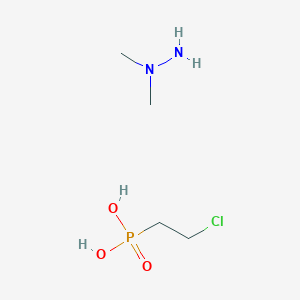

![(4aR,10bR)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinolin-7-ol](/img/structure/B1218079.png)

